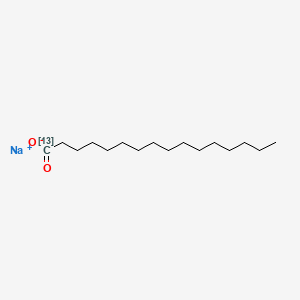![molecular formula C16H12N4O4S B12420536 3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B12420536.png)
3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide is a complex organic compound that features both quinoline and sulfonamide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide typically involves a multi-step process. One common method includes the diazotization of 8-hydroxyquinoline followed by coupling with benzenesulfonamide. The reaction conditions often require a controlled temperature environment and the use of specific reagents such as sodium nitrite and hydrochloric acid for the diazotization step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Conditions often involve strong nucleophiles and appropriate solvents.
Major Products
Oxidation: 3-[(2-Carboxy-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide.
Reduction: 3-[(2-Amino-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: As an inhibitor of specific enzymes, particularly those involved in the glyoxalase system.
Medicine: Potential therapeutic agent for cancer treatment due to its enzyme inhibitory properties.
Industry: Used in the synthesis of dyes and pigments due to its azo group.
Mecanismo De Acción
The compound exerts its effects primarily through inhibition of the glyoxalase I enzyme. This enzyme is involved in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. By inhibiting glyoxalase I, the compound can induce cytotoxicity in cancer cells, making it a potential anticancer agent . The molecular targets include the active site of glyoxalase I, where the compound binds and prevents the enzyme from catalyzing its reaction .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: Shares the quinoline moiety and exhibits similar biological activities.
Sulfanilamide: Contains the sulfonamide group and is known for its antibacterial properties.
Uniqueness
3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide is unique due to the combination of both quinoline and sulfonamide moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions .
Propiedades
Fórmula molecular |
C16H12N4O4S |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
3-[(2-formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H12N4O4S/c17-25(23,24)12-3-1-2-10(8-12)19-20-14-6-7-15(22)16-13(14)5-4-11(9-21)18-16/h1-9,22H,(H2,17,23,24) |
Clave InChI |
VHZNRMYBOZEULM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)N)N=NC2=C3C=CC(=NC3=C(C=C2)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


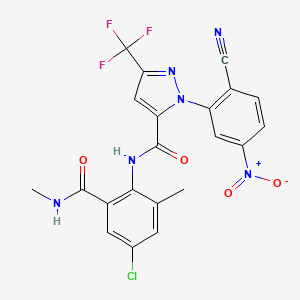
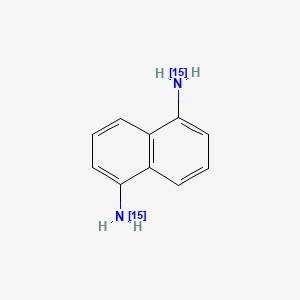
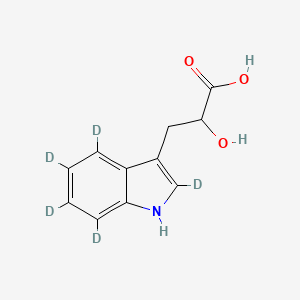
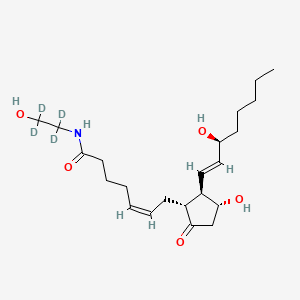
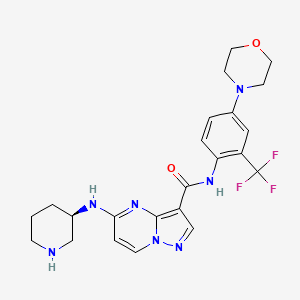
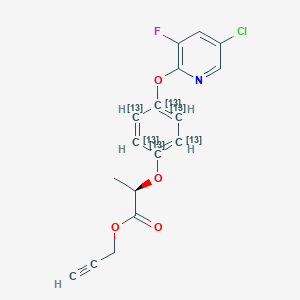
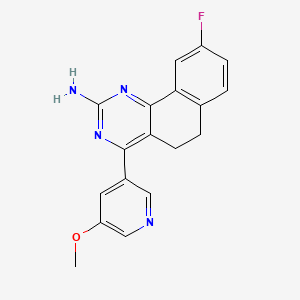
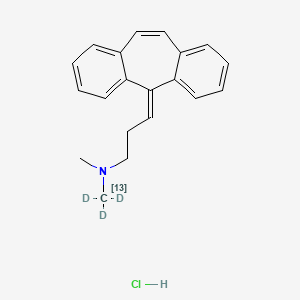
![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)


![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12420517.png)
![N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide](/img/structure/B12420524.png)
